molecular formula C13H28N2 B8546902 3-[2-(Dipropylamino)ethyl]piperidine

3-[2-(Dipropylamino)ethyl]piperidine

Cat. No.: B8546902
M. Wt: 212.37 g/mol
InChI Key: PKRKKEJAJVVWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Dipropylamino)ethyl]piperidine is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted with a dipropylaminoethyl group.

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

N-(2-piperidin-3-ylethyl)-N-propylpropan-1-amine

InChI

InChI=1S/C13H28N2/c1-3-9-15(10-4-2)11-7-13-6-5-8-14-12-13/h13-14H,3-12H2,1-2H3

InChI Key

PKRKKEJAJVVWQO-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC1CCCNC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Varied Substituents

3-Aminopiperidine Derivatives
  • Structure : Piperidine ring with a primary amine group at the 3-position.
  • Key Differences: Lacks the dipropylaminoethyl substituent, resulting in lower lipophilicity and reduced steric bulk.
  • Implications: The primary amine enhances water solubility but reduces membrane permeability compared to the tertiary amine in 3-[2-(dipropylamino)ethyl]piperidine .
3-[(2,2,2-Trifluoroethoxy)methyl]piperidine
  • Structure : Piperidine with a trifluoroethoxymethyl group.
  • Implications: Unlike the dipropylaminoethyl group, this substituent may reduce bioavailability due to higher polarity .
3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine Hydrochloride
  • Structure : Piperidine linked to a brominated aromatic ether.
  • Implications : Increased molecular weight (334.68 g/mol) and halogen presence may enhance receptor affinity but reduce solubility compared to the target compound .
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine Hydrochloride
  • Structure: Piperidine with dichloro-dimethylphenoxyethyl substituent.
  • Key Differences : Additional chlorine atoms and methyl groups increase steric hindrance and electronegativity.
  • Implications : Higher topological polar surface area (21.3 Ų) suggests reduced blood-brain barrier penetration relative to the target compound .

Non-Piperidine Analogs with Dipropylaminoethyl Groups

4-[2-(Dipropylamino)ethyl]-1-(hydroxymethyl)indolin-2-one
  • Structure: Indolinone core with dipropylaminoethyl and hydroxymethyl groups.
  • Key Differences: The indolinone ring introduces conjugated π-systems, altering electronic properties.
  • Implications: Potential for distinct biological activity (e.g., kinase inhibition) compared to piperidine-based compounds .
O-(N,N-Dipropylamino)ethyl Methylphosphonofluoridate
  • Structure: Phosphonofluoridate ester linked to a dipropylaminoethyl group.
  • Key Differences: The phosphonofluoridate group confers high reactivity, likely making it toxic or useful as a nerve agent analog.
  • Implications : Sharply contrasts with the target compound in applications due to extreme reactivity .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituent(s) Molecular Weight (g/mol) Notable Properties
This compound Piperidine Dipropylaminoethyl ~213.34 (estimated) High lipophilicity, tertiary amine
3-Aminopiperidine Piperidine Primary amine at C3 ~100.18 High solubility, low steric bulk
3-[(2,2,2-Trifluoroethoxy)methyl]piperidine Piperidine Trifluoroethoxymethyl 197.2 High polarity, metabolic stability
3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine HCl Piperidine Bromophenoxyethyl 334.68 Halogen-mediated binding, aromaticity
4-[2-(Dipropylamino)ethyl]-1-(hydroxymethyl)indolin-2-one Indolinone Dipropylaminoethyl, hydroxymethyl N/A Conjugated π-system, kinase inhibition potential

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